1,2-Cyclohexanediol
Overview
Description
1,2-Cyclohexanediol is an important organic intermediate with two hydroxyl groups attached to adjacent carbon atoms in a cyclohexane ring. This compound is widely used in the manufacture of polyester resins, epoxy resin diluents, and catechol. Its unique structure and reactivity make it a valuable compound in various industrial and research applications .
Preparation Methods
1,2-Cyclohexanediol can be synthesized through several methods:
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Hydrolysis of Cyclohexene Oxide: : This method involves the hydrolysis of cyclohexene oxide using liquid or solid acid catalysts. Solid acid catalysts, such as H-Beta and H-ZSM-5 zeolites, are preferred due to their environmental friendliness and recyclability. The hydrolysis reaction can achieve high yields under mild conditions .
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Dihydroxylation of Cyclohexene: : This method involves the direct dihydroxylation of cyclohexene using aqueous hydrogen peroxide as the oxidant. Ti-Beta zeolites are commonly used as catalysts in this reaction, providing good selectivity and conversion rates .
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Oxidation of Cyclohexene: : Another method involves the oxidation of cyclohexene using hydrogen peroxide in the presence of a titanium silicate molecular sieve catalyst. This method is suitable for industrial applications due to its high conversion rate and yield .
Chemical Reactions Analysis
1,2-Cyclohexanediol undergoes various chemical reactions, including:
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Oxidation: : this compound can be oxidized to form catechol, a valuable chemical intermediate. This reaction is typically catalyzed by Ni-, Pd-, and Cu-based catalysts .
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Reduction: : The compound can be reduced to form cyclohexanol, which is used in the production of nylon and other polymers .
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Substitution: : this compound can undergo substitution reactions to form various derivatives, such as esters and ethers. These reactions are often catalyzed by acids or bases .
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Dehydrogenation: : The compound can be dehydrogenated to form 2-hydroxy cyclohexanone and 2-hydroxy-2-cyclohexen-1-one. Cu/MgO catalysts are commonly used in this reaction .
Scientific Research Applications
1,2-Cyclohexanediol has numerous applications in scientific research:
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Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including catechol and cyclohexanone .
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Biology: : The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving diols .
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Medicine: : this compound is used as a pharmaceutical intermediate in the synthesis of drugs and other bioactive compounds .
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Industry: : The compound is used in the production of polyester resins, epoxy resin diluents, and plasticizers .
Mechanism of Action
The mechanism of action of 1,2-Cyclohexanediol involves its ability to participate in various chemical reactions due to the presence of two hydroxyl groups. These hydroxyl groups can undergo dehydration, halogenation, dehydrogenation, and esterification reactions. The compound can also act as a reactant, solvent, and modest acid catalyst in hydrolysis reactions .
Comparison with Similar Compounds
1,2-Cyclohexanediol can be compared with other similar compounds, such as:
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Cyclohexanol: : Unlike this compound, cyclohexanol has only one hydroxyl group attached to the cyclohexane ring. Cyclohexanol is primarily used in the production of nylon and other polymers .
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Catechol: : Catechol has two hydroxyl groups attached to a benzene ring, making it an aromatic compound. Catechol is used in the production of pharmaceuticals, dyes, and antioxidants .
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Cyclohexene Oxide: : This compound is an epoxide with a three-membered ring containing an oxygen atom. It is used as an intermediate in the synthesis of this compound .
This compound is unique due to its non-aromatic structure and the presence of two adjacent hydroxyl groups, which confer distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
cyclohexane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFURGBBHAOXLIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871843 | |
Record name | 1,2-Cyclohexanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931-17-9, 54383-22-1, 1792-81-0, 1460-57-7 | |
Record name | 1,2-Cyclohexanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=931-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Cyclohexanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC150568 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150568 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Grandidentol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52143 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trans-1,2-Cyclohexanediol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34836 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-CYCLOHEXANEDIOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10110 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Cyclohexanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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